![molecular formula C16H24Cl2N2Si B1354064 4,5-Dichloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 685513-95-5](/img/structure/B1354064.png)

4,5-Dichloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

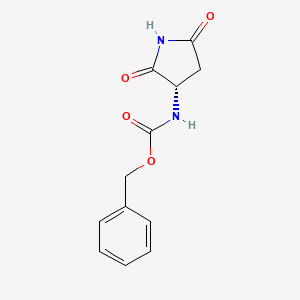

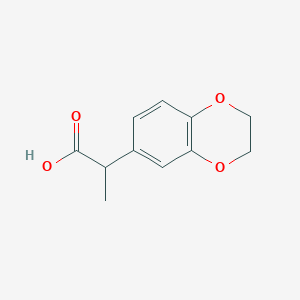

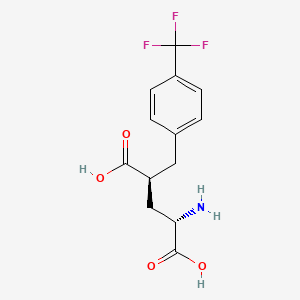

“4,5-Dichloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine” is a chemical compound with the formula C₁₆H₂₄Cl₂N₂Si . It is a solid substance .

Physical And Chemical Properties Analysis

“4,5-Dichloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine” is a solid substance . Its molecular weight is 343.37 .科学的研究の応用

-

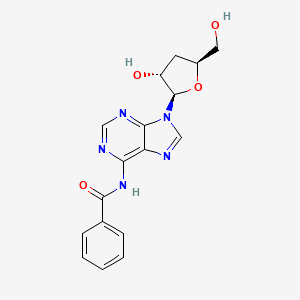

Synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives

- Application: This review covers and summarizes comprehensive data reported within the period from 2017 to 2021 on the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives .

- Method: Methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system, whereas their advantages and drawbacks are considered .

- Results: The review provides a comprehensive overview of the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives .

-

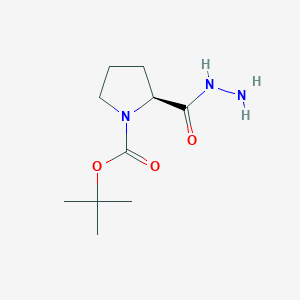

Synthetic approaches to imidazo[4,5-b]pyridine derivatives

- Application: The review covers methods for the production of derivatives of imidazo[4,5-b]pyridines, which are of interest due to their diverse biological activity .

- Method: The most useful starting compounds for the synthesis of imidazo[4,5-b]pyridines are the readily obtainable derivatives of 2,3-diaminopyridine .

- Results: The review summarizes existing published data on methods for the synthesis of imidazo[4,5-b]pyridines derivatives .

-

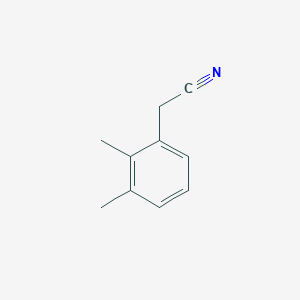

Synthesis of 2-cyanoimidazopyridines

- Application: A very simple method exists for the synthesis of 2-cyanoimidazopyridines .

- Method: The reaction of 2,3-diaminopyridines with 4,5-dichloro-1,2,3-dithiazolium chloride, which is obtained by the reaction of disulfur dichloride 22 with chloroacetonitrile 23 .

- Results: This method provides a straightforward approach to synthesize 2-cyanoimidazopyridines .

-

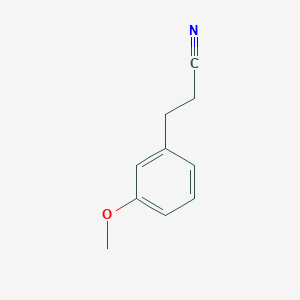

Synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds

- Application: A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline .

- Method: The synthesis is carried out at room temperature under ethanol in the presence of AC-SO3H as the catalyst .

- Results: This method provides a new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds .

-

Synthesis of 2-cyanoimidazopyridines

- Application: A very simple method exists for the synthesis of 2-cyanoimidazopyridines .

- Method: The reaction of 2,3-diaminopyridines with 4,5-dichloro-1,2,3-dithiazolium chloride, which is obtained by the reaction of disulfur dichloride 22 with chloroacetonitrile 23 .

- Results: This method provides a straightforward approach to synthesize 2-cyanoimidazopyridines .

-

- Application: The information summarized in this review may be useful in the design and development of methods for the synthesis of functional derivatives of imidazopyridines and pyridopyrazines, which are prospective heterocyclic compounds for use in the search for new biologically active substances .

- Method: The most useful starting compounds for the synthesis of imidazo[4,5-b]pyridines are the readily obtainable derivatives of 2,3-diaminopyridine .

- Results: A review of existing published data on methods for the synthesis of imidazo[4,5-b]pyridines derivatives is of undoubted interest in this connection .

Safety And Hazards

特性

IUPAC Name |

(4,5-dichloropyrrolo[2,3-b]pyridin-1-yl)-tri(propan-2-yl)silane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24Cl2N2Si/c1-10(2)21(11(3)4,12(5)6)20-8-7-13-15(18)14(17)9-19-16(13)20/h7-12H,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUZAIMKYOWCVOY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C(C(=CN=C21)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24Cl2N2Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30460350 |

Source

|

| Record name | 4,5-Dichloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30460350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-Dichloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine | |

CAS RN |

685513-95-5 |

Source

|

| Record name | 4,5-Dichloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30460350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-oxo-2H-cyclohepta[b]furan-3-carboxylate](/img/structure/B1354006.png)